molecular formula C₆H₁₁FO₅ B016578 6-Deoxy-6-fluoro-D-glucose CAS No. 4536-08-7

6-Deoxy-6-fluoro-D-glucose

Cat. No. B016578
CAS RN: 4536-08-7
M. Wt: 182.15 g/mol
InChI Key: LFIUMOHGAWHPEA-JGWLITMVSA-N
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Description

Synthesis Analysis

The synthesis of 6-deoxy-6-fluoro-D-glucose typically involves key steps such as the protection of glucose, fluorination, and deprotection processes. An improved synthesis route has been developed, starting from methyl 6-O-tosyl-α-D-glucopyranoside with potassium fluoride leading to the formation of 6-deoxy-6-fluoro-D-glucose alongside anhydrous derivatives (Barford et al., 1971). Furthermore, advanced synthesis methods have been explored to increase yield and purity, including no-carrier-added synthesis approaches for radiolabeled variants of 6FDG for PET imaging applications (Hamacher et al., 1986).

Molecular Structure Analysis

The molecular structure of 6-deoxy-6-fluoro-D-glucose has been thoroughly investigated, revealing insights into its conformational dynamics and stability. Studies using NMR techniques have detailed the conformational preferences of 6FDG in solution, highlighting the effects of fluorination on its structural attributes (Abraham et al., 1992).

Chemical Reactions and Properties

6FDG undergoes chemical reactions similar to those of glucose but with notable differences due to the presence of the fluorine atom. Its reactivity has been exploited in synthesizing fluorinated derivatives and studying its potential as a biochemical tracer. The chemical properties of 6FDG, such as its reactivity with nucleophiles and electrophiles, have been characterized to understand its utility in various chemical and biochemical contexts.

Physical Properties Analysis

The physical properties of 6-deoxy-6-fluoro-D-glucose, including solubility, melting point, and stability, have been studied to facilitate its use in research and applications. Its solubility in water and organic solvents determines its applicability in biological systems, while stability studies have shown that 6FDG maintains its structural integrity under various conditions, supporting its use in long-term studies (Uddin et al., 2023).

Scientific Research Applications

  • Carbohydrate Synthesis : Barford et al. (1971) discussed the improved synthesis of 6-deoxy-6-fluoro-D-glucose and its derivatives, providing a new route for synthesizing fluorinated carbohydrates (Barford et al., 1971).

  • Medical Imaging and Tumor Analysis : Kubota et al. (1992) found that fluorine-18-fluorodeoxyglucose accumulates significantly in macrophages and granulation tissues of tumors, indicating high metabolic activity in viable tumor cells (Kubota et al., 1992). Muzic et al. (2011) demonstrated that [(18)F]6FDG remains unchanged post-injection, making it a promising PET glucose transport tracer without phosphorylation and subsequent metabolism effects (Muzic et al., 2011).

  • Molecular Structure Analysis : Hoffmann and Rychlewski (2001) studied the effects of substituting a hydroxyl group with a fluorine atom in D-glucose, noting changes in intramolecular hydrogen bonds and the shape and electrostatic potential of the molecule (Hoffmann & Rychlewski, 2001).

  • Glucose Metabolism : Neal et al. (2005) suggested that [18F]6FDG could serve as a more representative in vivo glucose transport tracer than 2FDG, particularly in PET imaging (Neal et al., 2005).

  • Drug Efficacy Studies : Minn et al. (1991) reported that cytostatic drugs cause cell death by reducing ATP content and FDG uptake, making these measurements useful for studying drug effects in vitro (Minn et al., 1991).

  • Neuroscience Research : Fowler and Ido (2002) discussed the use of 18FDG in measuring brain glucose metabolism, aiding in human neuroscience and drug research (Fowler & Ido, 2002).

  • Molecular Imaging Techniques : Rivlin et al. (2013) demonstrated the use of 2-DG/FDG CEST MRI in detecting tumors and metastases, offering a noninvasive method without radio-labeled isotopes (Rivlin et al., 2013).

  • Plant Biology : Fatangare et al. (2015) explored FDG metabolism in Arabidopsis thaliana, highlighting differences from animal cell metabolism and suggesting further investigation for plant imaging applications (Fatangare et al., 2015).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

(2R,3S,4S,5S)-6-fluoro-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIUMOHGAWHPEA-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Deoxy-6-fluoro-D-glucose

CAS RN

4536-08-7
Record name 6-Deoxy-6-fluoro-D-glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-DEOXY-6-FLUORO-D-GLUCOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8CAD9WC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxy-6-fluoro-D-glucose
Reactant of Route 2
6-Deoxy-6-fluoro-D-glucose
Reactant of Route 3
6-Deoxy-6-fluoro-D-glucose
Reactant of Route 4
6-Deoxy-6-fluoro-D-glucose
Reactant of Route 5
6-Deoxy-6-fluoro-D-glucose
Reactant of Route 6
6-Deoxy-6-fluoro-D-glucose

Citations

For This Compound
157
Citations
BR Landau, CL Spring-Robinson… - American Journal …, 2007 - journals.physiology.org
Glucose transport rates are estimated noninvasively in physiological and pathological states by kinetic imaging using PET. The glucose analog most often used is 18 F-labeled 2FDG. …
Number of citations: 44 journals.physiology.org
TR Neal, WC Schumann, MS Berridge… - Journal of Labelled …, 2005 - Wiley Online Library
With the goal of developing a PET radioligand for the in vivo assessment of glucose transport, 6‐deoxy‐6‐[ 18 F]fluoro‐D‐glucose ([ 18 F]6FDG) was prepared in two steps from 18 F − . …
RJ Abraham, EJ Chambers… - Magnetic resonance in …, 1992 - Wiley Online Library
… The conformation of D-glucopyranose and 6-deoxy-6-fluoro-D-glucose (6DFG) in solution, … Iterative analysis of the ABXR spin system in 6-deoxy-6-fluoro-D-glucose (the AB part of the …
ER Blakley, PD Boyer - Biochimica et biophysica acta, 1955 - Elsevier
… 6-Deoxy-6-fluoro-d-glucose (6FG), at molar concentrations comparable to that of glucose or fructose present, produced a marked inhibition of the rate of fermentation of intact yeast. In …
Number of citations: 41 www.sciencedirect.com
EM Bessell, AB Foster, JH Westwood, LD Hall… - Carbohydrate …, 1971 - Elsevier
… from 1 to give 6-deoxy-6-fluoro-Dglucose was more conveniently … an alternative synthesis of 6-deoxy-6-fluoro-D-glucose, … of a solution of 6-deoxy-6-fluoro-D-glucose in D1O showed …
Number of citations: 33 www.sciencedirect.com
N Salem, Y Kuang, F Wang… - The Quarterly Journal …, 2009 - search.proquest.com
… Synthesis of [13F1-6-deoxy-6-fluoro-D-glucose (lIBFléFDG), a potential tracer of glucose transport. J labelled Comp Radiopharm 2005;48:845—54. Landau BR, Springiiobinson CL, …
Number of citations: 62 search.proquest.com
EM Bessell, VD Courtenay, AB Foster, M Jones… - European Journal of …, 1973 - Elsevier
… 6-Deoxy-6-fluoro-D-glucose inhibited (up to 90%) the small solid tumour of the R-1 … Only 6deoxy-6-fluoro-D-glucose and 2-deoxy-2-fluoro-D-glucose of the deoxyfluoro-D-gluco…
Number of citations: 80 www.sciencedirect.com
PJ Braun, D French, JF Robyt - Carbohydrate research, 1985 - Elsevier
… We have observed the behavior of 6-deoxy-6-fluoro-D-glucose on … 2 or 4, or with 6deoxy-6-fluoro-D-glucose at subsite 1. Alternatively, … with 6-deoxy-6-fluoro-D-glucose at subsite 2 or 4. …
Number of citations: 19 www.sciencedirect.com
SJ Gatley - Journal of Nuclear Medicine, 2003 - Soc Nuclear Med
… The C6 position is also tolerant in terms of facilitative transport of glucose analogs, and 6-deoxy-d-glucose, 6-deoxy-6-fluoro-d-glucose, and 6-deoxy-6-iodo-d-glucose all appear to be …
Number of citations: 32 jnm.snmjournals.org
JM Zhou, JH Zhou, HB Zhang, XC Dong… - Carbohydrate research, 2006 - Elsevier
… For 6-deoxy-6-fluoro-d-glucose, the proportion of counterclockwise network and clockwise network is 97% and 3%, respectively, and no crosswise network is found. A further analysis of …
Number of citations: 3 www.sciencedirect.com

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